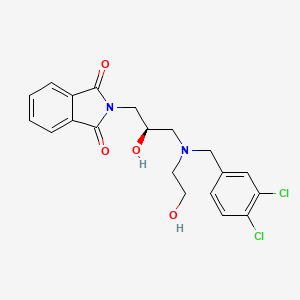
(R)-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione is a complex organic compound that features a combination of aromatic and aliphatic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione typically involves multi-step organic reactions. The process may start with the preparation of the isoindoline-1,3-dione core, followed by the introduction of the 3,4-dichlorobenzyl group and the 2-hydroxyethylamino group. Common reagents used in these steps include chlorinating agents, reducing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups in the isoindoline-1,3-dione core, potentially forming alcohols.
Substitution: Nucleophilic substitution reactions could occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, ammonia.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the creation of novel materials with specific properties.
Biology
In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its ability to interact with biological molecules could make it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione would depend on its specific interactions with molecular targets. It might act by binding to enzymes or receptors, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
®-2-(3-(Benzylamino)-2-hydroxypropyl)isoindoline-1,3-dione: Similar structure but lacks the dichlorobenzyl group.
®-2-(3-((4-Chlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione: Similar structure with a single chlorine atom on the benzyl group.
Uniqueness
The presence of the 3,4-dichlorobenzyl group in ®-2-(3-((3,4-Dichlorobenzyl)(2-hydroxyethyl)amino)-2-hydroxypropyl)isoindoline-1,3-dione may confer unique chemical and biological properties, such as increased binding affinity to certain targets or enhanced stability.
属性
分子式 |
C20H20Cl2N2O4 |
|---|---|
分子量 |
423.3 g/mol |
IUPAC 名称 |
2-[(2R)-3-[(3,4-dichlorophenyl)methyl-(2-hydroxyethyl)amino]-2-hydroxypropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H20Cl2N2O4/c21-17-6-5-13(9-18(17)22)10-23(7-8-25)11-14(26)12-24-19(27)15-3-1-2-4-16(15)20(24)28/h1-6,9,14,25-26H,7-8,10-12H2/t14-/m1/s1 |
InChI 键 |
PCSQJPSIYVUASZ-CQSZACIVSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](CN(CCO)CC3=CC(=C(C=C3)Cl)Cl)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN(CCO)CC3=CC(=C(C=C3)Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


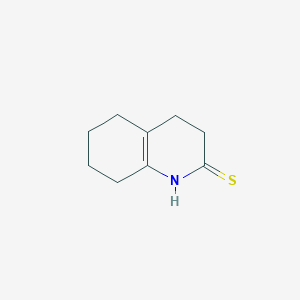
![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)

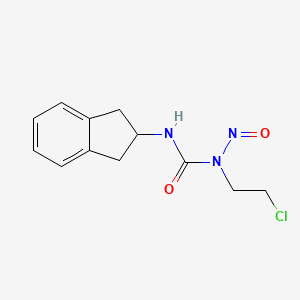
![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)
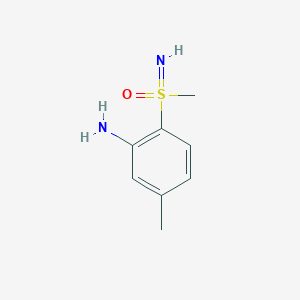
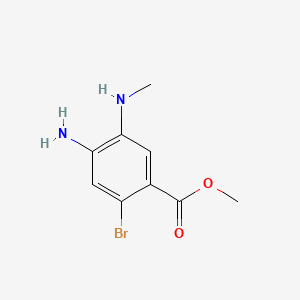


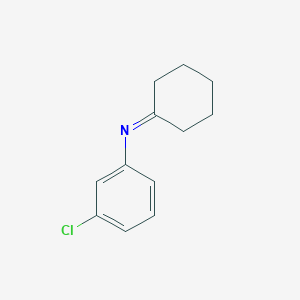
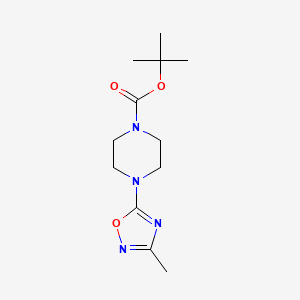
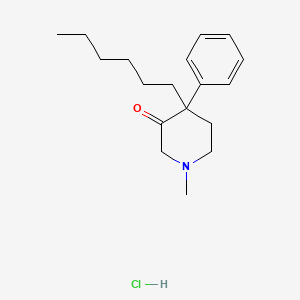

![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)
